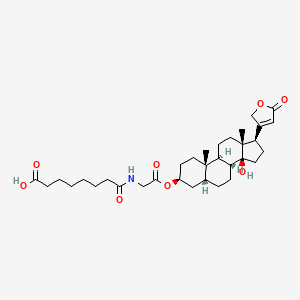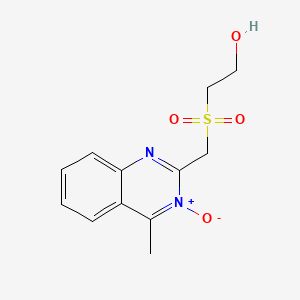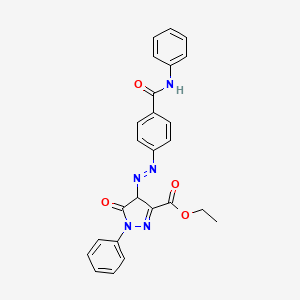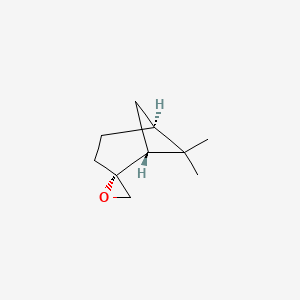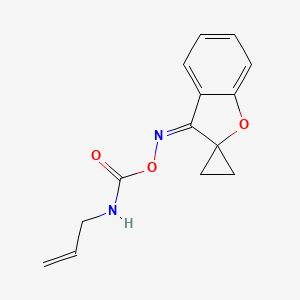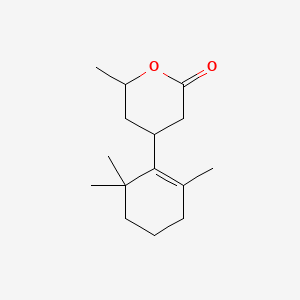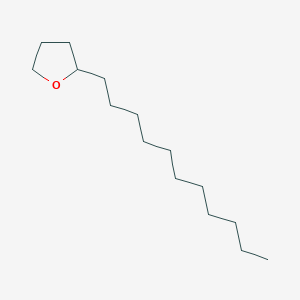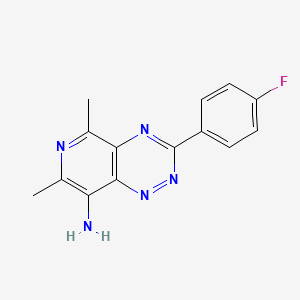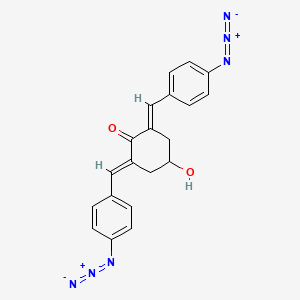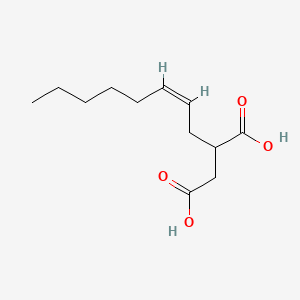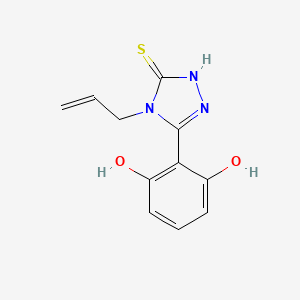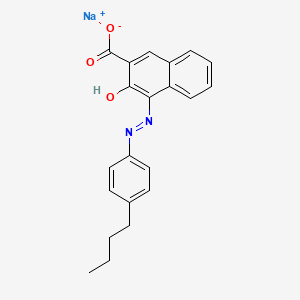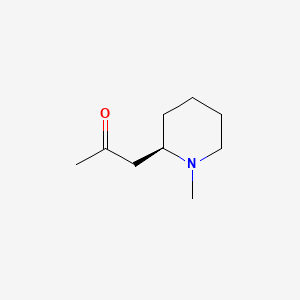
N-Methylpelletierine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylpelletierine is an alkaloid compound with the molecular formula C₉H₁₇NO. It is a piperidine alkaloid found in the bark of the pomegranate tree (Punica granatum) along with other related alkaloids such as pelletierine and pseudopelletierine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methylpelletierine can be synthesized through the Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom. The reaction typically proceeds under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the bark of the pomegranate tree. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methylpelletierine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Methylpelletierine involves its interaction with biological targets such as enzymes and receptors. It exerts its effects by binding to specific molecular targets, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
- Pelletierine
- Pseudopelletierine
- Hygrine
- Tropinone
Propriétés
Numéro CAS |
40199-45-9 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-[(2R)-1-methylpiperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3/t9-/m1/s1 |
Clé InChI |
TYHJMEIBGDDCPA-SECBINFHSA-N |
SMILES isomérique |
CC(=O)C[C@H]1CCCCN1C |
SMILES canonique |
CC(=O)CC1CCCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


